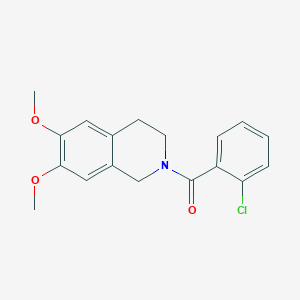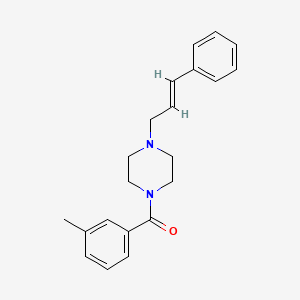![molecular formula C21H24N2O3 B5660658 9-(3-furoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660658.png)
9-(3-furoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "9-(3-furoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one" involves complex reactions. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones was achieved through the reaction of 1,3-diaryl-2-propen-1-ones with barbituric and 2-thiobarbituric acids in aqueous ethanol under reflux conditions without a catalyst, confirmed by various spectral analyses (Ahmed et al., 2012). Another approach involves the Michael addition of lithium enolates to tetrasubstituted olefins, allowing for the introduction of various substituents and achieving asymmetric synthesis (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is confirmed and characterized by advanced techniques such as ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis. These techniques provide detailed insights into the molecular configuration and the spatial arrangement of atoms within the compound (Ahmed et al., 2012).
Chemical Reactions and Properties
Compounds within this chemical family undergo various chemical reactions. For instance, the spirocyclization of pyridine substrates is an effective method for constructing 3,9-diazaspiro[5.5]undecane derivatives, showcasing the compounds' reactivity and potential for derivatization (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often influenced by their molecular structure. For example, the single-crystal X-ray studies of certain diazaspiro[5.5]undecane derivatives reveal a preference for a chair conformation in the cyclohexanone unit, influenced by intermolecular hydrogen bonding and π–π stacking interactions (Islam et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for functionalization, are critical for understanding the versatility of these compounds in synthetic applications. The double Michael addition reactions for synthesizing diazaspiro[5.5]undecane derivatives highlight the compounds' chemical reactivity and the influence of structural features on their synthesis (Aggarwal & Khurana, 2015).
Propiedades
IUPAC Name |
9-(furan-3-carbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-22-15-21(13-18(20(22)25)16-5-3-2-4-6-16)8-10-23(11-9-21)19(24)17-7-12-26-14-17/h2-7,12,14,18H,8-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPYXPMMWFWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=COC=C3)CC(C1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5660581.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5660586.png)
![N-[2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5660588.png)
![1-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5660590.png)
![((1R)-2-{4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}-1-methyl-2-oxoethyl)amine hydrochloride](/img/structure/B5660593.png)
![1'-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5660608.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5660627.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5660632.png)
![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5660634.png)
![[1-({(3R*,4R*)-4-(hydroxymethyl)-1-[2-(methylthio)benzoyl]pyrrolidin-3-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5660641.png)

![methyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5660670.png)
![4-chloro-2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5660676.png)